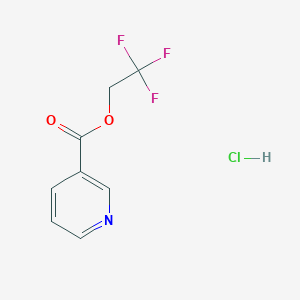
1-(4-Bromo-2,3-difluorophényl)pyrrolidine
Vue d'ensemble
Description
“1-(4-Bromo-2,3-difluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H10BrF2N . It’s a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2,3-difluorophenyl)pyrrolidine” can be represented by the InChI code: 1S/C10H10BrF2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 . This indicates that the molecule consists of a pyrrolidine ring attached to a bromo-difluorophenyl group.Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine, un composant de la 1-(4-Bromo-2,3-difluorophényl)pyrrolidine, est un échafaudage polyvalent en découverte de médicaments. Il est utilisé pour créer de nouveaux composés biologiquement actifs en raison de sa capacité à explorer efficacement l'espace pharmacophore, à contribuer à la stéréochimie et à augmenter la couverture tridimensionnelle . Ce composé peut être utilisé pour synthétiser des modulateurs sélectifs des récepteurs androgènes (SARM), optimisant les structures pour une meilleure efficacité .
Thérapie antivirale et anticancéreuse
Les analogues de nucléosides fonctionnalisés par la pyrrolidine se sont montrés prometteurs dans la thérapie antivirale et anticancéreuse. Ces analogues peuvent inhiber les transcriptase inverse virales et les ADN polymérases mammaliennes, qui sont cruciales dans le traitement de maladies comme le VIH et le cancer . Les dérivés du composé pourraient potentiellement être modifiés pour améliorer l'absorption cellulaire et la bioactivation, améliorant ainsi leur efficacité thérapeutique .
Science des matériaux
En science des matériaux, les dérivés du composé peuvent être utilisés pour modifier les matériaux au niveau moléculaire, créant potentiellement de nouveaux matériaux avec des propriétés désirables pour diverses applications, notamment l'électronique, les revêtements et les matériaux biocompatibles .
Synthèse chimique
La this compound sert de bloc de construction en synthèse chimique. Elle peut être utilisée pour construire des molécules complexes avec des configurations et des propriétés spécifiques, essentielles au développement de nouvelles entités chimiques pour la recherche et l'utilisation industrielle .
Recherche en sciences de la vie
En sciences de la vie, ce composé peut être utilisé dans l'étude des systèmes et processus biologiques. Il peut servir de précurseur ou d'intermédiaire dans la synthèse de molécules qui interagissent avec des cibles biologiques, contribuant à la compréhension des mécanismes de la maladie et au développement d'outils de diagnostic .
Propriétés
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-7-3-4-8(10(13)9(7)12)14-5-1-2-6-14/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDMLBFURNSBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)




![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)

